1,4-Bis(dibromomethyl)benzene
Overview
Description
1,4-Bis(dibromomethyl)benzene, also known as p-xylylene dibromide, is an organic compound with the molecular formula C8H8Br2. It is a derivative of benzene where two bromomethyl groups are attached to the para positions of the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes .
Preparation Methods
1,4-Bis(dibromomethyl)benzene can be synthesized through several methods. One common method involves the bromination of p-xylene. The process typically uses bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective bromination of the methyl groups .
Another method involves the electrochemical bromination of alkyl aromatic compounds. This method uses a two-phase electrolysis process with aqueous sodium bromide and a catalytic amount of hydrobromic acid as the electrolyte. The organic phase contains the alkyl aromatic compound, and the reaction is carried out at low temperatures (10-15°C) using platinum electrodes .
Chemical Reactions Analysis
1,4-Bis(dibromomethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium amide, thiourea, and sodium alkoxides.
Reduction Reactions: The compound can be reduced to 1,4-bis(methyl)benzene using reducing agents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Oxidation Reactions: Oxidation of this compound can lead to the formation of 1,4-bis(bromomethyl)benzoic acid using oxidizing agents such as potassium permanganate.
Scientific Research Applications
1,4-Bis(dibromomethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including polymers and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a cross-linking agent in protein chemistry.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-bis(dibromomethyl)benzene involves the reactivity of the bromomethyl groups. These groups can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles. This reactivity makes the compound useful in various chemical synthesis processes. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
1,4-Bis(dibromomethyl)benzene can be compared with other similar compounds such as:
1,4-Dibromobenzene: This compound has two bromine atoms directly attached to the benzene ring, making it less reactive in substitution reactions compared to this compound.
1,4-Bis(bromomethyl)benzene: Similar to this compound, but with only one bromine atom on each methyl group, making it less reactive in certain chemical reactions.
1,2,4,5-Tetrabromobenzene: This compound has four bromine atoms attached to the benzene ring, making it highly reactive in substitution reactions.
This compound is unique due to the presence of two bromomethyl groups, which provide a balance of reactivity and stability, making it versatile for various applications.
Properties
IUPAC Name |
1,4-bis(dibromomethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h1-4,7-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIQBABDKNOOCQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(Br)Br)C(Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061809 | |
Record name | 1,4-Bis(dibromomethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7061809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1592-31-0 | |
Record name | 1,4-Bis(dibromomethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1592-31-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1,4-bis(dibromomethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001592310 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1592-31-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30633 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1,4-bis(dibromomethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,4-Bis(dibromomethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7061809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-bis(dibromomethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.977 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a key application of 1,4-Bis(dibromomethyl)benzene in organic synthesis?
A1: this compound serves as a valuable precursor in synthesizing other important compounds. For example, it can be used to synthesize 4-(Dibromomethyl)benzaldehyde through catalytic debromophosphoryl- and phosphonyloxylation reactions with phosphorus(IV) acid methyl esters []. This highlights its versatility as a building block in organic chemistry.
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